Fmoc-D-Penicillamine

Catalog No.
S12562491
CAS No.
M.F
C20H21NO4S
M. Wt
371.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-D-Penicillamine

Product Name

Fmoc-D-Penicillamine

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methyl-3-sulfanylbutanoic acid

Molecular Formula

C20H21NO4S

Molecular Weight

371.5 g/mol

InChI

InChI=1S/C20H21NO4S/c1-20(2,26)17(18(22)23)21-19(24)25-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-10,16-17,26H,11H2,1-2H3,(H,21,24)(H,22,23)

InChI Key

CMNKJRDKAIALPY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)S

Fmoc-D-Penicillamine is a synthetic derivative of D-penicillamine, an amino acid known for its thiol group which plays a crucial role in various biochemical processes. The compound is protected by two groups: the fluorenylmethyloxycarbonyl (Fmoc) group, which shields the amino group, and the trityl (Trt) group, which protects the thiol group. This dual protection is essential for selective deprotection and coupling reactions during peptide synthesis, making Fmoc-D-Penicillamine a valuable building block in the field of peptide chemistry.

Types of Reactions

  • Deprotection Reactions: The Fmoc group is typically removed using a base such as piperidine, while the Trt group is cleaved using an acid like trifluoroacetic acid. This allows for the exposure of the amino and thiol groups for further reactions.
  • Coupling Reactions: Fmoc-D-Penicillamine can participate in peptide coupling reactions where its amino group reacts with carboxyl groups of other amino acids to form peptide bonds. Common reagents for these reactions include carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and dicyclohexylcarbodiimide.

Mechanism of Action

The primary function of Fmoc-D-Penicillamine in peptide synthesis is to serve as a building block. The protective groups allow for controlled reactions, preventing unwanted side reactions during the synthesis process. The selective removal of these groups at different stages facilitates the formation of peptide bonds and ultimately leads to the assembly of complex peptides.

Fmoc-D-Penicillamine exhibits significant biological activity due to its incorporation into peptides. It has been shown to enhance the stability and activity of peptides in biological systems. For instance, studies indicate that substituting penicillamine in certain peptides can improve their efficacy and reduce disulfide reshuffling, which is crucial for maintaining structural integrity in therapeutic applications . Additionally, its thiol group can act as a nucleophile or redox center, contributing to various biochemical interactions .

The synthesis of Fmoc-D-Penicillamine generally involves several key steps:

  • Protection of the Amino Group: The amino group of D-penicillamine is reacted with Fmoc chloride in the presence of a base such as sodium carbonate.
  • Protection of the Thiol Group: The thiol group is protected by reacting it with trityl chloride in the presence of triethylamine.
  • Deprotection: Upon completion of peptide synthesis, the protective groups are removed sequentially to yield free D-penicillamine for further applications.

These methods allow for high purity and yield, making it suitable for both laboratory and industrial applications.

Fmoc-D-Penicillamine has diverse applications:

  • Peptide Synthesis: It is widely used in solid-phase peptide synthesis to create peptides with specific sequences and functionalities.
  • Protein Engineering: The compound facilitates the incorporation of unique residues into proteins for studying structure-function relationships.
  • Drug Development: Peptides synthesized using Fmoc-D-Penicillamine can serve as therapeutic agents or tools in drug discovery .
  • Biotechnology: It plays a role in producing peptides used as enzyme inhibitors or diagnostic reagents.

Research indicates that Fmoc-D-Penicillamine can influence interactions within peptides by stabilizing certain structural conformations. For example, when incorporated into specific peptide sequences, it can enhance resistance to enzymatic degradation while maintaining biological activity. Studies have shown that peptides containing penicillamine exhibit improved stability compared to those with cysteine due to reduced disulfide reshuffling .

Similar Compounds

  • Fmoc-L-Cysteine (Trt): Similar structure but contains L-cysteine instead of D-penicillamine.
  • Fmoc-D-Cysteine (Trt): Contains D-cysteine, offering different reactivity profiles.
  • Fmoc-L-Penicillamine (Trt): Features L-penicillamine instead, affecting stereochemistry and biological activity.

Uniqueness

  • Stereochemistry: The D-configuration provides distinct properties compared to L-counterparts, influencing both chemical reactivity and biological function.
  • Protection Groups: The combination of Fmoc and Trt groups allows selective protection/deprotection strategies that are particularly advantageous in complex peptide synthesis .

XLogP3

3.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

371.11912932 g/mol

Monoisotopic Mass

371.11912932 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-09-2024

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